molecular formula C9H11BrClNO2 B2432578 2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide CAS No. 55327-86-1

2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide

Cat. No.: B2432578
CAS No.: 55327-86-1
M. Wt: 280.55
InChI Key: JXXRXSZLPANIKX-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide is a chemical compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of an amino group, a chlorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide typically involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 2-amino-3-(4-chlorophenyl)propanoic acid using hydrogenation or other reduction methods. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The pathways involved can include inhibition of metabolic enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-chlorophenyl)propanoic acid
  • 2-Amino-3-(3-chlorophenyl)propanoic acid
  • 3-Amino-3-(4-chlorophenyl)propanoic acid

Uniqueness

2-Amino-3-(4-chlorophenyl)propanoic acid hydrobromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other chlorophenyl derivatives and valuable for targeted research applications.

Properties

IUPAC Name

2-amino-3-(4-chlorophenyl)propanoic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.BrH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXRXSZLPANIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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